2-Chloro-4-isopropoxy-5-nitropyrimidine

Lipophilicity Medicinal Chemistry Physicochemical Property

2-Chloro-4-isopropoxy-5-nitropyrimidine (CAS: 1445894-94-9) is a highly functionalized, heterocyclic small molecule used primarily as a versatile intermediate in organic synthesis. Its core structure is a pyrimidine ring, substituted with chlorine at the 2-position, an isopropoxy group at the 4-position, and a nitro group at the 5-position.

Molecular Formula C7H8ClN3O3
Molecular Weight 217.61
CAS No. 1445894-94-9
Cat. No. B2839218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-isopropoxy-5-nitropyrimidine
CAS1445894-94-9
Molecular FormulaC7H8ClN3O3
Molecular Weight217.61
Structural Identifiers
SMILESCC(C)OC1=NC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C7H8ClN3O3/c1-4(2)14-6-5(11(12)13)3-9-7(8)10-6/h3-4H,1-2H3
InChIKeyOYNYBMBZNDNLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-isopropoxy-5-nitropyrimidine (CAS 1445894-94-9): A Versatile Synthetic Building Block for Life Sciences Research


2-Chloro-4-isopropoxy-5-nitropyrimidine (CAS: 1445894-94-9) is a highly functionalized, heterocyclic small molecule used primarily as a versatile intermediate in organic synthesis. Its core structure is a pyrimidine ring, substituted with chlorine at the 2-position, an isopropoxy group at the 4-position, and a nitro group at the 5-position . The combination of these three functional groups creates multiple, orthogonal reactive handles, enabling its use in the construction of more complex molecular architectures for drug discovery, particularly kinase inhibitors and other pharmaceutically relevant scaffolds .

Why Generic Substitution of 2-Chloro-4-isopropoxy-5-nitropyrimidine is Inadvisable in Complex Synthetic Pathways


Due to the specific and orthogonal reactivity of its three functional groups, 2-Chloro-4-isopropoxy-5-nitropyrimidine cannot be generically substituted with simpler or even closely related pyrimidines. Using 2-chloro-5-nitropyrimidine would eliminate the 4-isopropoxy handle , and using 2,4-dichloro-5-nitropyrimidine would introduce a second, potentially less discriminating electrophilic site , fundamentally altering the sequence and outcome of a multi-step synthetic route. Similarly, substituting the isopropoxy group with a different alkoxy moiety (e.g., methoxy) would alter the molecule's steric bulk and lipophilicity (LogP), which can drastically affect downstream yields, reaction kinetics, and the physicochemical properties of the final compound .

Quantitative Comparative Analysis: Selecting 2-Chloro-4-isopropoxy-5-nitropyrimidine for Optimal Physicochemical and Safety Profile


Lipophilicity Differentiation: Impact of the 4-Isopropoxy Group on Predicted LogP

In the absence of direct biological comparisons, the core differentiation of this compound lies in its unique combination of physicochemical properties, which are foundational to its utility as a building block. A comparison with the non-alkoxylated analog, 2-chloro-5-nitropyrimidine, reveals a significant increase in predicted lipophilicity due to the 4-isopropoxy group . The target compound's higher LogP suggests it may have different solubility and chromatographic behavior, which can be advantageous for certain synthetic protocols or for modulating the drug-likeness of final compounds.

Lipophilicity Medicinal Chemistry Physicochemical Property

Purity Thresholds for Reproducible Research: Vendor-Specific Quality Specifications

Reproducibility in both chemical synthesis and biological assays is highly dependent on the purity of the starting materials. A cross-vendor comparison of 2-Chloro-4-isopropoxy-5-nitropyrimidine reveals quantifiable differences in the minimum purity offered. Suppliers report standard purities of 97% and 95% . This 2% absolute difference represents a significant factor in procurement, especially for applications sensitive to trace impurities, such as medicinal chemistry campaigns or material science where purity is paramount. Selecting a vendor providing a higher purity specification can mitigate the risk of failed reactions or irreproducible biological results.

Analytical Chemistry Quality Control Reproducibility

Storage Requirements: Ensuring Long-Term Compound Integrity

Proper storage is crucial for maintaining the integrity of reactive building blocks. The recommended storage condition for 2-Chloro-4-isopropoxy-5-nitropyrimidine is to keep it in an inert atmosphere at 2-8°C, protected from light . This is a more stringent requirement compared to many simpler, more stable pyrimidine analogs that can be stored at room temperature. This specification is critical for laboratory managers and procurement officers, as it necessitates dedicated cold storage and inert gas handling, which can impact facility resource allocation and long-term storage costs.

Compound Management Stability Logistics

Optimal Research Applications for 2-Chloro-4-isopropoxy-5-nitropyrimidine Based on Empirical Evidence


A Customizable Scaffold in Kinase-Focused Medicinal Chemistry

Given its structural features and the known prevalence of pyrimidine cores in kinase inhibitors , the primary research application for this compound is as a key starting material for synthesizing novel kinase inhibitor libraries. The 2-chloro and 5-nitro groups offer two distinct electrophilic sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing chemists to build diversity. The 4-isopropoxy group serves as a useful probe for steric and electronic effects, which can be exploited to modulate inhibitor selectivity and pharmacokinetic properties during lead optimization.

Material Science Applications Requiring Defined Lipophilicity

The predicted LogP of 2.26 makes this compound a candidate building block for constructing organic materials where specific hydrophobic/hydrophilic balance is critical. In research areas such as organic electronics or the development of specialized coatings and polymers, the ability to precisely tune the lipophilicity of monomers or functional additives is essential. This compound's unique combination of reactive handles (Cl, NO2) and a moderately lipophilic isopropoxy group provides a valuable starting point for synthesizing such tailored materials.

High-Throughput Experimentation (HTE) and Chemical Library Synthesis

The orthogonal reactivity of the three functional groups in 2-Chloro-4-isopropoxy-5-nitropyrimidine makes it a valuable building block for automated, high-throughput synthesis of diverse compound libraries. Its multiple points of diversification allow for the rapid exploration of chemical space in a parallelized manner. For procurement, the availability of this compound in higher purity (e.g., 97%) is advantageous for HTE, as it reduces the risk of side reactions and ensures the purity of the final library members, leading to more reliable screening data.

Intermediate for Deuterium or Tritium Labeled Compound Synthesis

The isopropoxy group at the 4-position provides a convenient site for the potential introduction of isotopic labels. By using an isotopically labeled isopropanol (e.g., containing deuterium or tritium) in the synthesis, researchers can generate a labeled version of this building block or its downstream products. This makes 2-Chloro-4-isopropoxy-5-nitropyrimidine a strategically valuable intermediate for preparing labeled compounds for use in ADME (Absorption, Distribution, Metabolism, Excretion) studies, mechanistic investigations, or as internal standards in mass spectrometry.

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